molecular formula C9H10N2 B1592950 1-methyl-1H-indol-4-amine CAS No. 85696-95-3

1-methyl-1H-indol-4-amine

Cat. No. B1592950
CAS RN: 85696-95-3
M. Wt: 146.19 g/mol
InChI Key: ODOJPFQQFJVNMD-UHFFFAOYSA-N
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Patent
US05328922

Procedure details

A mixture of the nitroindole (D9) (0.5 g; 2.8 mM) and 5% palladium on charcoal in ethanol (75 ml) was hydrogenated at 60 p.s.i. (4.14×105Pa) at room temperature for 2 h. Removal of the catalyst by filtration followed by evaporation of the solvent gave the title compound (0.44 g; 97%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[C:6]([N+:11]([O-])=O)[CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3]1>[Pd].C(O)C>[NH2:11][C:6]1[CH:7]=[CH:8][CH:9]=[C:10]2[C:5]=1[CH:4]=[CH:3][N:2]2[CH3:1]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CN1C=CC2=C(C=CC=C12)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Removal of the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
followed by evaporation of the solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C2C=CN(C2=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.44 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 106%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.